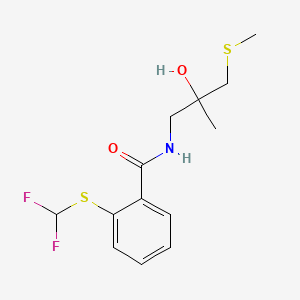
2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((Difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it an ideal candidate for use in scientific research.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have investigated the antimicrobial and antifungal activities of related compounds. Thiourea derivatives and acylthioureas have been synthesized and tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to grow in biofilms (Limban et al., 2011). Another study focused on fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), finding these compounds highly active against fungi and Gram-positive microorganisms (Carmellino et al., 1994).
Antiarrhythmic Activity
Benzamides with trifluoroethoxy ring substituents have been evaluated for their oral antiarrhythmic activity, demonstrating potential in this area. One specific compound, flecainide acetate, was highlighted for its efficacy and has undergone clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
Antiandrogen Activity
Research into 3-(substituted thio)-2-hydroxypropionanilides and their derivatives has uncovered compounds with significant antiandrogen activity. This activity is crucial for the treatment of androgen-responsive diseases, with some compounds exhibiting potent antiandrogenic effects without agonist properties (Tucker et al., 1988).
Organogelation Properties
Highly fluorinated bis-benzamide compounds have been prepared and demonstrated to gelate isopropanol at low concentrations. This ability to form thixotropic gels suggests potential applications in material science, particularly in creating stable gels of substances like perfluorotributylamine at low temperatures (Loiseau et al., 2002).
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S2/c1-13(18,8-19-2)7-16-11(17)9-5-3-4-6-10(9)20-12(14)15/h3-6,12,18H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDFUMAPAUHVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC(F)F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776765.png)

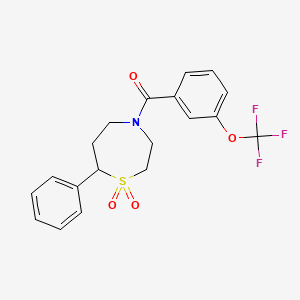
![1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B2776770.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)
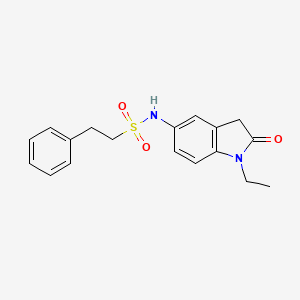
![N-(4-chlorophenyl)-3-{3-[(cyclohexylmethyl)amino]-3-oxopropyl}piperidine-1-carboxamide](/img/structure/B2776774.png)
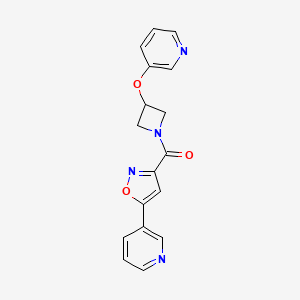
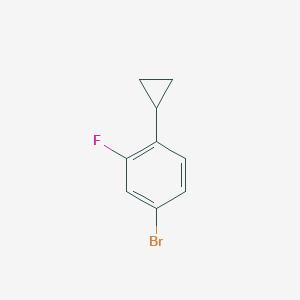
![[2-(3-cyanoanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2776780.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2776781.png)


![1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one](/img/structure/B2776787.png)